molecular formula C11H11ClO4 B14059925 1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one

1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14059925
M. Wt: 242.65 g/mol
InChI Key: SPPOFPWJGJSTGQ-UHFFFAOYSA-N
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Description

1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid, hydroxyl, and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the carboxy(hydroxy)methyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one: shares similarities with other compounds that have carboxylic acid, hydroxyl, and chloro functional groups.

    1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-(Carboxy(hydroxy)methyl)phenyl)-1-fluoropropan-2-one: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

2-[4-(1-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11ClO4/c1-6(13)9(12)7-2-4-8(5-3-7)10(14)11(15)16/h2-5,9-10,14H,1H3,(H,15,16)

InChI Key

SPPOFPWJGJSTGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C(C(=O)O)O)Cl

Origin of Product

United States

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